

# A Comparative Spectroscopic Analysis of 3-Hydroxy-2-isopropylbenzonitrile Against Analytical Standards

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Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

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This guide provides a detailed comparative analysis of the spectroscopic properties of **3- Hydroxy-2-isopropylbenzonitrile** against common analytical standards: benzonitrile, phenol, and isopropylbenzene. The data presented is intended to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data obtained for **3-Hydroxy-2-isopropylbenzonitrile** and the corresponding standards.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in δ ppm)



Compound	Aromatic Protons	Isopropyl Protons (CH)	Isopropyl Protons (CH₃)	Hydroxyl Proton (-OH)
3-Hydroxy-2- isopropylbenzoni trile (Predicted)	6.8 - 7.5 (m)[1]	Septet[1]	~1.2 (d)[1]	Broad singlet[1]
Benzonitrile	7.4 - 7.7 (m)	-	-	-
Phenol	6.9 - 7.3 (m)	-	-	4.0 - 7.0 (broad s)
Isopropylbenzen e	7.1 - 7.3 (m)	2.9 (septet)	1.2 (d)	-

d: doublet, m: multiplet, s: singlet, septet: septet

Table 2:  $^{13}$ C NMR Spectroscopic Data (Chemical Shifts in  $\delta$  ppm)

Compoun d	C≡N	Aromatic C-OH	Aromatic C- isopropyl	Aromatic C	Isopropyl CH	Isopropyl CH₃
3-Hydroxy- 2- isopropylbe nzonitrile (Predicted)	115 - 120[1]	150 - 160[1]	135 - 145[1]	115 - 140[1]	25 - 35[1]	20 - 25[1]
Benzonitril e	~119	-	-	129 - 133	-	-
Phenol	-	~155	-	115 - 130	-	-
Isopropylb enzene	-	-	~149	126 - 128	~34	~24

Table 3: Infrared (IR) Spectroscopy Data (Absorption Bands in cm<sup>-1</sup>)



Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C≡N Stretch	C=C Stretch (Aromatic)
3-Hydroxy-2- isopropylbenz onitrile (Expected)	3200 - 3600 (broad)[1]	~3000-3100	~2850-2970	2200 - 2250 (sharp)[1]	~1450-1600
Benzonitrile	-	~3060	-	~2230	~1450, 1490, 1580
Phenol	3200 - 3600 (broad)	~3040	-	-	~1500, 1600
Isopropylben zene	-	~3020-3080	~2870-2960	-	~1450, 1495, 1605

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λmax in nm)

Compound	Primary Absorption Band $(\pi \to \pi^*)$	Secondary Absorption Band
3-Hydroxy-2- isopropylbenzonitrile (Expected)	> 224	> 271
Benzonitrile	~224[1]	~271[1]
Phenol	~210	~270
Isopropylbenzene	~207	~260

Table 5: Mass Spectrometry Data (m/z)



Compound	Molecular Ion [M]+	Key Fragment Ions
3-Hydroxy-2- isopropylbenzonitrile	161	146 ([M-CH₃]+)
Benzonitrile	103	76 ([M-HCN]+)
Phenol	94	66 ([M-CO] <sup>+</sup> ), 65
Isopropylbenzene	120	105 ([M-CH₃] <sup>+</sup> )

## **Experimental Protocols**

The following are generalized protocols for the spectroscopic techniques used in this analysis.

# Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[2][3]
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

#### Infrared (IR) Spectroscopy



- Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Scan: Acquire the spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

#### **UV-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
- Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
- Sample Measurement: Record the absorbance spectrum of the sample solution over the desired wavelength range (typically 200-400 nm for these compounds).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

#### Mass Spectrometry (MS)

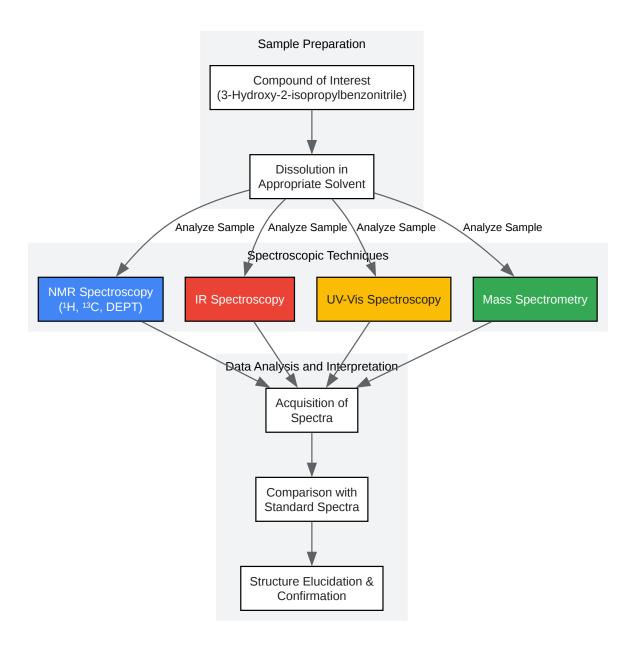
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.



 Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

## **Visualized Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.





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Caption: General workflow for spectroscopic analysis.

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#### References

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